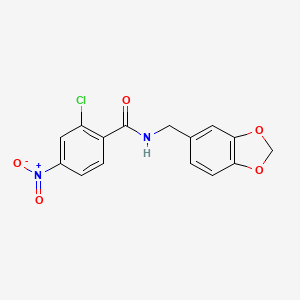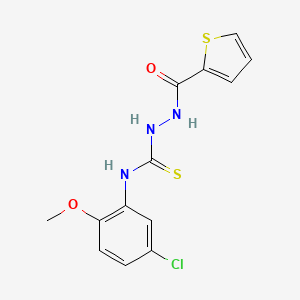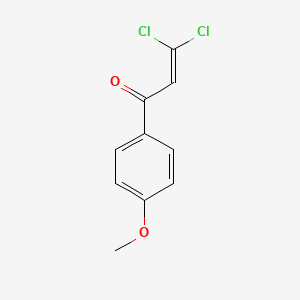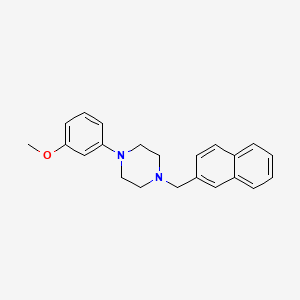![molecular formula C17H17N3O4 B5821481 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as NBPC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a derivative of carboximidamide, which is a class of compounds that has been studied for its biological activities.
Mécanisme D'action
The mechanism of action of 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. It also induces apoptosis by activating the caspase pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide can inhibit the activity of a specific enzyme called histone deacetylase, which is involved in regulating gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth and division. 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to reduce the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several potential future directions for research on 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy in vivo and its potential for use in treating inflammatory diseases. Further research is also needed to optimize its synthesis and improve its solubility.
Méthodes De Synthèse
The synthesis of 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzenecarboximidamide and 2-phenylbutyric acid chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and may have potential in treating inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-15(12-6-4-3-5-7-12)17(21)24-19-16(18)13-8-10-14(11-9-13)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCEAORJAXCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)


![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)

